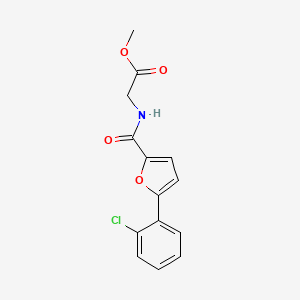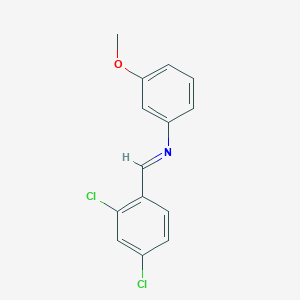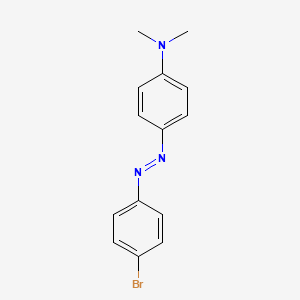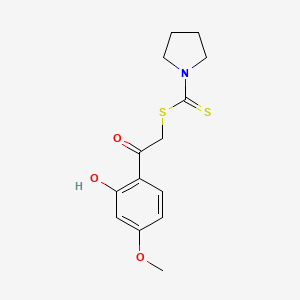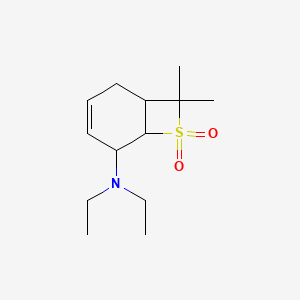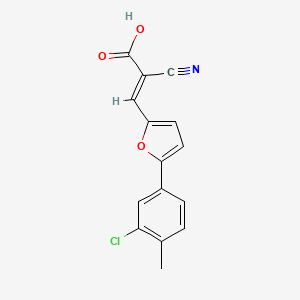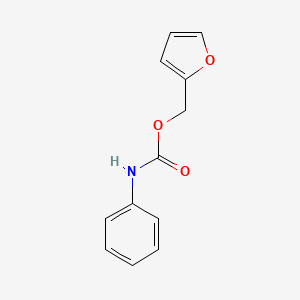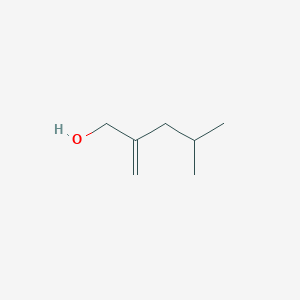
N-cyclohexyl(2-oxoimidazolidinyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to the imidazolidine ring, which also contains a keto group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine typically involves the reaction of cyclohexyl isocyanate with an appropriate imidazolidine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
-
Synthetic Routes
Route 1: Cyclohexyl isocyanate reacts with 2-oxoimidazolidine in the presence of a base to form 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine.
Route 2: A two-step process where cyclohexylamine is first reacted with phosgene to form cyclohexyl isocyanate, which is then reacted with 2-oxoimidazolidine.
-
Reaction Conditions
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Chemical Reactions Analysis
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents.
Products: Oxidation may lead to the formation of corresponding imidazolidinone derivatives with altered functional groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed under anhydrous conditions.
Products: Reduction can yield amine derivatives of the compound.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are carried out in the presence of a base.
Products: Substitution reactions can introduce halogen atoms into the imidazolidine ring.
Scientific Research Applications
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
-
Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors on cell surfaces that mediate signal transduction.
-
Pathways Involved
- May influence pathways related to cell growth and differentiation.
- Could affect signaling cascades involved in immune responses.
Comparison with Similar Compounds
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine can be compared with other imidazolidinone derivatives to highlight its unique properties.
-
Similar Compounds
1-(Phenylcarbamoyl)-2-oxoimidazolidine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(Methylcarbamoyl)-2-oxoimidazolidine: Contains a methyl group, leading to different chemical and physical properties.
-
Uniqueness
- The cyclohexyl group imparts distinct steric and electronic effects.
- Exhibits unique reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-cyclohexyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C10H17N3O2/c14-9-11-6-7-13(9)10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,15) |
InChI Key |
ZDNNBQVWYCAOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


